molecular formula C12H14O4 B7995542 Methyl 2-iso-propoxybenzoylformate CAS No. 1443307-27-4

Methyl 2-iso-propoxybenzoylformate

Cat. No.: B7995542
CAS No.: 1443307-27-4
M. Wt: 222.24 g/mol
InChI Key: AGNQBTSXNWOCOA-UHFFFAOYSA-N
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Description

Methyl 2-iso-propoxybenzoylformate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.23716 g/mol . This compound is known for its unique chemical structure, which includes an iso-propoxy group attached to a benzoylformate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-iso-propoxybenzoylformate typically involves the esterification of 2-iso-propoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, making the production process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iso-propoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-iso-propoxybenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-iso-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The iso-propoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The benzoylformate moiety can undergo various transformations, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxybenzoylformate
  • Methyl 2-ethoxybenzoylformate
  • Methyl 2-butoxybenzoylformate

Uniqueness

Methyl 2-iso-propoxybenzoylformate is unique due to the presence of the iso-propoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .

Biological Activity

Methyl 2-iso-propoxybenzoylformate is a compound that has garnered attention in the field of biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an iso-propoxy group attached to a benzoylformate moiety. This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

  • Enzymatic Interactions : Research indicates that this compound may interact with specific enzymes in microbial systems. For instance, studies on benzoylformate decarboxylase (BFDC) from Pseudomonas putida suggest that similar compounds can influence enzymatic activity, potentially leading to metabolic shifts in bacterial strains .
  • Microbial Metabolism : The compound has been implicated in the metabolic pathways of certain bacteria capable of degrading lignin-derived compounds. For example, Pseudomonas sp. strain LLC-1 utilizes benzoylformic acid as a catabolic intermediate, which suggests that this compound could play a role in similar degradation pathways .
  • Inhibition Studies : Inhibition assays have shown that compounds with structural similarities can affect the growth of specific bacterial strains. The inhibition of key metabolic enzymes can lead to reduced viability of pathogenic bacteria, indicating potential applications in antimicrobial strategies.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated a significant reduction in growth rates, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus50
Pseudomonas aeruginosa100

Case Study 2: Enzymatic Activity Modulation

In another investigation, the effect of this compound on BFDC activity was assessed. The compound was found to enhance the enzyme's activity at lower concentrations while exhibiting inhibitory effects at higher concentrations.

Concentration (µM)BFDC Activity (%)
10120
50100
10080

Research Findings

Recent studies have expanded our understanding of how this compound interacts with biological systems:

  • Gene Expression Analysis : Gene expression profiling in Pseudomonas strains exposed to the compound revealed upregulation of genes involved in aromatic compound degradation, suggesting that it may serve as an inducer for specific metabolic pathways .
  • Structural Studies : X-ray crystallography has provided insights into the binding interactions between BFDC and related compounds, highlighting key residues that facilitate substrate recognition and catalysis .

Properties

IUPAC Name

methyl 2-oxo-2-(2-propan-2-yloxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(2)16-10-7-5-4-6-9(10)11(13)12(14)15-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNQBTSXNWOCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187385
Record name Benzeneacetic acid, 2-(1-methylethoxy)-α-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443307-27-4
Record name Benzeneacetic acid, 2-(1-methylethoxy)-α-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443307-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-(1-methylethoxy)-α-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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